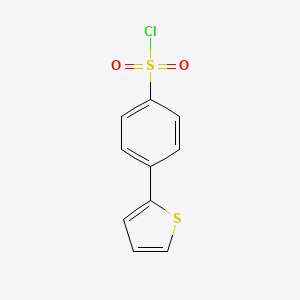

4-(2-Thienyl)benzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDZCMUQNGEQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593348 | |

| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209592-91-6 | |

| Record name | 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-thienyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Thienyl Benzenesulfonyl Chloride and Analogous Structures

Precursor Synthesis and Halogenation Chemistry

A common and versatile approach to 4-(2-thienyl)benzenesulfonyl chloride involves a two-step process: the initial synthesis of the arylsulfonic acid precursor, 4-(2-thienyl)benzenesulfonic acid, followed by its conversion to the target sulfonyl chloride using a suitable chlorinating agent.

The preparation of arylsulfonic acids is a cornerstone of industrial organic chemistry, typically achieved through electrophilic aromatic substitution. chemicalbook.com The direct sulfonation of an aromatic compound, in this case, 2-phenylthiophene (B1362552), is the most direct route to the sulfonic acid precursor. This reaction involves treating the aromatic substrate with a strong sulfonating agent.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄) or, for less reactive substrates, fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. prepchem.com The reaction proceeds via the attack of the aromatic ring on the electrophilic sulfur trioxide species. For the synthesis of 4-(2-thienyl)benzenesulfonic acid, the reaction would proceed as follows:

Reaction Scheme: C₁₀H₈S + SO₃ (from H₂SO₄/oleum) → C₁₀H₈O₃S₂

The reaction is typically heated to facilitate the substitution, and the resulting sulfonic acid can often be isolated by precipitation upon drowning the reaction mixture in water. prepchem.com

Once the arylsulfonic acid or its corresponding salt (e.g., sodium 4-(2-thienyl)benzenesulfonate) has been prepared, it is converted into the more reactive sulfonyl chloride. This transformation is achieved using a variety of chlorinating agents. researchgate.net The choice of reagent can influence reaction conditions, yield, and purity of the final product.

Classical and widely used chlorinating agents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). orgsyn.orgresearchgate.net Phosphorus oxychloride (POCl₃) can also be used, particularly with the salts of sulfonic acids. orgsyn.org The general reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom.

With Thionyl Chloride (SOCl₂): This is a common laboratory and industrial method. Often, a catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction. google.com

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

With Phosphorus Pentachloride (PCl₅): This is a very effective but aggressive reagent.

R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl

More modern and milder reagents have also been developed to avoid the harsh conditions and corrosive byproducts associated with classical methods. These include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which can effect the conversion under solvent-free conditions at room temperature. lookchem.com

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., CH₂Cl₂), often with catalytic DMF, moderate heat. researchgate.netgoogle.com | Gaseous byproducts (SO₂, HCl) are easily removed. | Can be harsh; generates corrosive HCl gas. |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, often requires heating. orgsyn.org | Highly effective for a wide range of substrates. | Solid reagent, byproducts (POCl₃) require careful separation. |

| Phosphorus Oxychloride (POCl₃) | Typically used with sulfonic acid salts at high temperatures. orgsyn.org | Effective for salts, which can be easier to handle than free acids. | Requires high temperatures (e.g., 170-180°C). orgsyn.org |

| Cyanuric Chloride (TCT) | Mild conditions, often with a base in a solvent like dichloromethane (B109758). | Milder reaction conditions, avoids highly corrosive reagents. | Stoichiometric amounts of triazine byproduct are generated. |

| TAPC | Solvent-free, room temperature, grinding. lookchem.com | Very mild, efficient, and environmentally benign conditions. lookchem.com | Less common reagent, solid byproducts. |

Beyond the classical sulfonation-chlorination sequence, other methodologies exist to introduce the sulfonyl chloride group, often starting from different precursors.

One significant method is the Sandmeyer-type reaction , which utilizes an arylamine as the starting material. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the arylsulfonyl chloride.

Another approach involves the oxidative chlorination of sulfur compounds like thiols or disulfides. A variety of reagents can accomplish this transformation, including chlorine gas in an aqueous medium or combinations of an oxidant and a chloride source, such as N-chlorosuccinimide (NCS) and hydrochloric acid. researchgate.net

More recently, methods have been developed using aryl boronic acids as precursors. These reactions typically involve a palladium catalyst and a sulfur dioxide source to first generate a sulfinate intermediate, which is then oxidized in the presence of a chloride source to furnish the sulfonyl chloride.

Direct Sulfonylation Strategies

Direct sulfonylation methods aim to introduce the sulfonyl chloride group (-SO₂Cl) in a single step, bypassing the isolation of the sulfonic acid intermediate.

The most common direct method for preparing arylsulfonyl chlorides is the reaction of an aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). orgsyn.org This powerful electrophilic reagent both sulfonates the ring and converts the resulting sulfonic acid into the sulfonyl chloride in situ.

Reaction Scheme: C₆H₆ + 2 ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl

For the synthesis of this compound, 2-phenylthiophene would be treated directly with chlorosulfonic acid, typically at low temperatures to control the high reactivity of the reagent. The product is then isolated by carefully pouring the reaction mixture onto ice, which causes the water-insoluble sulfonyl chloride to precipitate. orgsyn.org A significant side product can be the formation of a diphenyl sulfone derivative. chemicalbook.com

A variation of this process involves reacting the aromatic compound with chlorosulfonic acid and thionyl chloride. google.com This can sometimes offer better yields and cleaner reactions.

The synthesis of this compound from 2-phenylthiophene presents a significant challenge in regioselectivity. The substrate contains two aromatic rings, a benzene (B151609) ring and a thiophene (B33073) ring, both of which are susceptible to electrophilic attack.

Thiophene Ring Reactivity: Thiophene is a five-membered heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene. researchgate.net Substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (or α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas the intermediate from attack at C3 is only stabilized by two. stackexchange.comechemi.com In 2-phenylthiophene, the C5 position is the analogous activated site on the thiophene ring.

Benzene Ring Reactivity: The 2-thienyl substituent on the benzene ring acts as an activating, ortho-, para-directing group. libretexts.orglibretexts.org This is due to the ability of the sulfur atom's lone pairs to donate electron density into the benzene ring via resonance, increasing the nucleophilicity of the ortho and para positions. organicchemistrytutor.com

The desired product is formed by substitution at the para position of the benzene ring. This outcome indicates that the reaction conditions of chlorosulfonylation favor attack on the benzene ring over the more nucleophilic thiophene ring. Several factors can contribute to this regioselectivity:

Steric Hindrance: The C5 position on the thiophene ring, while electronically activated, is adjacent to the bulky phenyl group, which may sterically hinder the approach of the large electrophile (SO₂Cl⁺ or a related species). The para position on the benzene ring is sterically unencumbered.

Reaction Conditions: Chlorosulfonylation is performed in a highly acidic and aggressive medium. It is possible that the sulfur atom of the thiophene ring is protonated or coordinates to the Lewis acidic electrophile, which would deactivate the thiophene ring towards further electrophilic attack.

Kinetic vs. Thermodynamic Control: While attack on the thiophene ring might be kinetically faster under milder conditions (as seen in some Friedel-Crafts acylations), the substitution at the para-position of the benzene ring may lead to a more thermodynamically stable product under the harsh, equilibrating conditions of chlorosulfonylation.

Therefore, the selective formation of this compound is a result of a complex interplay between the electronic directing effects of the substituents and the steric and reaction-condition-dependent factors that govern the electrophilic substitution on this bi-aryl system. libretexts.org

Multi-step Synthetic Sequences for Complex Arylsulfonyl Chlorides

The construction of complex arylsulfonyl chlorides like this compound typically involves the initial formation of the biaryl scaffold, followed by the introduction of the sulfonyl chloride functionality. A common approach to creating the 4-(2-thienyl)benzene core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a thienylboronic acid derivative with a suitable bromobenzenoid precursor. Subsequent functionalization then leads to the target sulfonyl chloride.

Strategies Involving Functional Group Interconversions and Protecting Groups

In the synthesis of complex molecules, functional group interconversions are crucial for introducing reactive sites or modifying existing functionalities. For instance, a bromo group on the benzene ring not only serves as a handle for the Suzuki coupling but can also be converted to other groups if needed.

Protecting groups are indispensable tools in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. In the context of synthesizing this compound and its analogs, the thiol group, if present on a precursor, requires protection as it can poison the palladium catalyst used in Suzuki coupling reactions. figshare.comresearchgate.net Various protecting groups have been developed for thiols that are compatible with Suzuki conditions.

Table 1: Examples of Thiol Protecting Groups Compatible with Suzuki Coupling

| Protecting Group | Structure | Cleavage Conditions | Reference |

| 2-Methoxyisobutyryl | Basic or acidic hydrolysis | researchgate.net | |

| Acetyl | Basic or acidic hydrolysis | researchgate.net | |

| Methyl | Strong acid or other specific reagents | researchgate.net | |

| Benzyl | Hydrogenolysis or strong acid | researchgate.net | |

| Trityl | Mild acid | researchgate.net |

Asymmetric Synthesis Approaches for Chiral Sulfonyl Chloride Derivatives

The development of chiral sulfonyl chlorides is of significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For biaryl compounds, chirality can arise from atropisomerism, where rotation around the single bond connecting the two aryl rings is restricted.

Several strategies can be employed for the asymmetric synthesis of chiral biaryl sulfonyl chlorides. One approach involves the use of chiral ligands in the Suzuki-Miyaura coupling to induce enantioselectivity in the formation of the biaryl backbone. Another strategy is to employ a chiral auxiliary attached to one of the coupling partners, which directs the stereochemical outcome of the reaction.

Furthermore, recent advancements have focused on the enantioselective synthesis of molecules containing a stereogenic sulfur center. While direct asymmetric synthesis of sulfonyl chlorides is challenging, methods for the enantioselective synthesis of related sulfur-containing functional groups, such as sulfoxides and sulfilimines, have been developed and could potentially be adapted. For instance, chiral sulfide-catalyzed electrophilic sulfenylation of arenes has been used to synthesize planar-chiral sulfur-containing cyclophanes. nih.gov

Optimization and Development of Efficient Synthetic Protocols

The efficiency of a synthetic route is paramount, and optimization of reaction conditions is a critical step in developing a robust and scalable process. Key parameters that are often fine-tuned include solvent systems, temperature, catalysts, and additives.

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent can significantly impact the yield and rate of a reaction. In the context of Suzuki-Miyaura couplings for the synthesis of biaryl compounds, a variety of solvents and solvent mixtures have been explored. For troublesome couplings involving thienylboronic acids, a key to success is ensuring sufficient solubility of both the boronic acid and the aryl halide.

Temperature is another critical parameter that controls reaction kinetics. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts. For the chlorosulfonation of aromatic compounds, the reaction temperature must be carefully controlled to prevent decomposition and improve selectivity. For example, in the preparation of benzenesulfonyl chloride, maintaining a low temperature during the initial stages of the reaction is crucial for achieving good yields. orgsyn.org

Table 2: Effect of Temperature and Solvent on a Model Sulfinamide Synthesis from a Sulfonyl Chloride

| Entry | Solvent | Temperature (°C) | Sulfinamide Yield (%) | Sulfonamide Yield (%) |

| 1 | CH2Cl2 | 0 | 62 | 0 |

| 2 | CH2Cl2 | 25 | 58 | 0 |

| 3 | CH2Cl2 | -20 | 45 | 15 |

| 4 | Acetonitrile | 0 | 10 | 5 |

| 5 | THF | 0 | 12 | 8 |

| 6 | EtOAc | 0 | 15 | 7 |

| Data adapted from a study on the synthesis of sulfinamides from sulfonyl chlorides. nih.gov |

This data illustrates that both solvent and temperature have a profound effect on the outcome of the reaction, with dichloromethane at 0 °C providing the optimal conditions in this specific case.

Role of Catalysts and Additives in Reaction Enhancement

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. In the synthesis of this compound, palladium catalysts are essential for the Suzuki-Miyaura coupling step. The choice of palladium precursor and the ancillary ligand can have a dramatic effect on the efficiency of the coupling. For challenging couplings, highly active catalysts such as those based on XPhos ligands have proven effective.

Additives can also play a crucial role in enhancing reaction efficiency. In chlorosulfonation reactions, the addition of certain inorganic acyl chlorides, such as phosphorus oxychloride or phosphorus trichloride, has been reported to improve the yield of the desired sulfonyl chloride. google.com These additives can act as acyl chloride exchange agents, facilitating the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. Continuous flow processes for the preparation of arylsulfonyl chlorides have also been developed, offering advantages in terms of safety, scalability, and process control. mdpi.comrsc.org

Reactivity and Mechanistic Investigations of 4 2 Thienyl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group of 4-(2-thienyl)benzenesulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for a variety of nucleophiles, leading to substitution reactions where the chloride ion acts as the leaving group. These reactions are fundamental to the synthesis of sulfonamides and sulfonate esters.

The reaction of sulfonyl chlorides with amines, known as aminolysis or sulfonylation, is a cornerstone of sulfonamide synthesis. This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, forming a tetrahedral intermediate which then collapses, expelling the chloride ion.

Both primary and secondary amines readily react with this compound to yield the corresponding N-substituted sulfonamides. cbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. cbijournal.com

The general reaction scheme is as follows:

With Primary Amines: R-NH₂ + 4-(C₄H₃S)C₆H₄SO₂Cl → 4-(C₄H₃S)C₆H₄SO₂NH-R + HCl

With Secondary Amines: R₂NH + 4-(C₄H₃S)C₆H₄SO₂Cl → 4-(C₄H₃S)C₆H₄SO₂NR₂ + HCl

This reactivity forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. The sulfonamide formed from a primary amine still possesses an acidic proton on the nitrogen atom and is thus soluble in aqueous alkali. In contrast, the sulfonamide derived from a secondary amine has no acidic proton and is insoluble in alkali.

| Amine Type | Reactant | General Product | Solubility in Alkali |

|---|---|---|---|

| Primary Amine | R-NH₂ | 4-(2-Thienyl)benzenesulfonamide (B15307658) | Soluble |

| Secondary Amine | R₂NH | N,N-Disubstituted-4-(2-thienyl)benzenesulfonamide | Insoluble |

The principle of aminolysis can be extended to create more complex molecular architectures containing multiple sulfonamide linkages. By reacting this compound with molecules containing multiple amine functionalities (diamines or polyamines), it is possible to synthesize bis-sulfonamides or even polysulfonamides. For instance, reacting two equivalents of the sulfonyl chloride with one equivalent of a diamine (e.g., 1,6-diaminohexane) would yield a bis-sulfonamide.

Furthermore, polysulfonamides can be prepared from resinous polymers that have been functionalized with multiple sulfonic acid groups and subsequently converted to sulfonyl chlorides. google.com These polymeric polysulfonyl chlorides can then react with ammonia (B1221849) or amines to form a cross-linked polysulfonamide resin. google.com Research has also demonstrated the synthesis of bis-sulfonamides through the direct sulfochlorination of N-arylpyrazole templates, followed by reaction with aqueous ammonia, showcasing a method to build complex sulfonamide structures on a heterocyclic core. researchgate.net

As detailed above, sulfonamides are readily formed through the reaction of this compound with primary or secondary amines. In a similar fashion, sulfonate esters are synthesized by reacting the sulfonyl chloride with alcohols or phenols. This reaction, often called sulfonylation, typically requires a base like pyridine, which not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center and displacing the chloride. wikipedia.org

The resulting sulfonate esters are valuable in their own right and are also recognized as excellent leaving groups in subsequent nucleophilic substitution reactions, analogous to tosylates.

Beyond amines and alcohols, this compound can react with other heteroatom nucleophiles.

Alcohols: As mentioned in section 3.1.2, the reaction with alcohols in the presence of a base yields sulfonate esters. This is a standard and widely used transformation in organic synthesis. wikipedia.org

Thiols: The reaction of sulfonyl chlorides with thiols is more complex than with alcohols or amines. While direct nucleophilic attack of a thiol on the sulfonyl chloride to form a thiosulfonate ester (R-SO₂-S-R') is possible under certain conditions, a common alternative pathway is the reduction of the sulfonyl chloride. researchgate.netorganic-chemistry.org Strong reducing agents, such as zinc dust in acidic media, can reduce aryl sulfonyl chlorides to the corresponding thiophenols. orgsyn.orggoogle.com In some cases, the reaction can be mediated by reagents like triphenylphosphine (B44618) to achieve reduction to the thiol. nih.gov The synthesis of thiosulfonates often involves the reaction of a sulfonyl chloride with a sulfinate salt or other sulfur-based nucleophiles rather than a simple thiol. organic-chemistry.org

Aminolysis Reactions for Sulfonamide Synthesis

Electrophilic and Radical Transformations of the Aromatic Moieties

The this compound molecule possesses two aromatic rings that can potentially undergo further functionalization through electrophilic or radical pathways.

Electrophilic Transformations: Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. byjus.commasterorganicchemistry.com However, the reactivity of the two rings in this compound is vastly different.

Benzene (B151609) Ring: The benzenesulfonyl chloride portion contains a sulfonyl chloride group (-SO₂Cl), which is a powerful electron-withdrawing group. This group strongly deactivates the benzene ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation significantly more difficult than for unsubstituted benzene. libretexts.orgmsu.edu If an EAS reaction were forced to occur, the -SO₂Cl group would act as a meta-director. libretexts.org

Radical Transformations: Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•). magtech.com.cn These radicals can be generated under various conditions, including photochemically, and can participate in a range of transformations. princeton.edursc.org For example, the homolytic fission of the S-S bond in sulfinyl sulfones, which can be generated from sulfonyl chlorides, produces both sulfonyl and sulfinyl radicals. nih.gov

These highly reactive sulfonyl radical intermediates can add across alkenes and alkynes to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones, sulfonates, and sulfonamides. rsc.orgnih.gov Radical translocation reactions involving N-(2-halophenylsulfonyl) groups can lead to the cleavage of the stable N-S bond under mild reductive conditions, forming imines. nih.gov This demonstrates that the sulfonyl group, while generally stable, can be engaged in radical chemistry to achieve useful synthetic transformations.

Electrophilic Aromatic Substitution on the Thiophene (B33073) and Benzene Rings

The structure of this compound presents two distinct aromatic systems available for electrophilic aromatic substitution (EAS): a substituted benzene ring and a 2-substituted thiophene ring. The reactivity and regioselectivity of EAS reactions on this compound are governed by the electronic properties of the substituents on each ring.

Benzene Ring Substitution: The benzene ring is disubstituted with a sulfonyl chloride group (-SO₂Cl) and a 2-thienyl group.

Sulfonyl Chloride Group Effect: The sulfonyl chloride group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. Consequently, it strongly deactivates the benzene ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. youtube.com It acts as a meta-director for incoming electrophiles.

Thienyl Group Effect: The 2-thienyl group, attached via a C-C bond, acts as an electron-donating group through resonance. It is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

Thiophene Ring Substitution: Thiophene is a π-excessive heterocycle and is significantly more reactive towards electrophiles than benzene. researchgate.net

Reactivity: The lone pairs on the sulfur atom contribute to the aromatic sextet, increasing the electron density of the ring and making it highly susceptible to electrophilic attack.

Regioselectivity: In 2-substituted thiophenes, electrophilic substitution overwhelmingly occurs at the C5 position, which is adjacent to the sulfur atom and furthest from the existing substituent. Substitution at C3 and C4 is generally minor.

Given the high intrinsic reactivity of the thiophene ring compared to the strongly deactivated benzene ring in this compound, electrophilic aromatic substitution will preferentially and much more rapidly occur on the thiophene ring, specifically at the C5 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com

| Ring System | Substituent Effects | Predicted Outcome of EAS |

| Benzene Ring | -SO₂Cl: Strongly deactivating, meta-directing-Thienyl: Activating, ortho, para-directing | Substitution is disfavored. If forced, it would likely occur at positions 3 and 5 (ortho to thienyl, meta to sulfonyl chloride). |

| Thiophene Ring | -Aryl group at C2-Highly activated ring system | Substitution is highly favored and will occur selectively at the C5 position. |

Radical-Mediated Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group can participate in radical-mediated reactions, typically initiated by light, heat, or a radical initiator. lookchem.com The key step in these processes is the homolytic cleavage of the relatively weak sulfur-chlorine (S-Cl) bond to generate an arenesulfonyl radical (ArSO₂•) and a chlorine radical (Cl•).

The generated 4-(2-thienyl)benzenesulfonyl radical is a reactive intermediate that can engage in several subsequent transformations. nih.gov One common pathway is the desulfonylation, where the sulfonyl radical extrudes sulfur dioxide (SO₂) to produce an aryl radical, in this case, the 4-(2-thienyl)phenyl radical.

Reaction Pathway:

Initiation: ArSO₂Cl → ArSO₂• + Cl•

Desulfonylation: ArSO₂• → Ar• + SO₂

This aryl radical can then be trapped by various radical acceptors or participate in atom transfer reactions. For example, it can abstract a hydrogen atom from a solvent or another reagent to form 4-phenylthiophene, or it can add to alkenes and alkynes to form new carbon-carbon bonds. nih.gov Such radical-mediated pathways offer an alternative to traditional ionic reactions and are often valued for their tolerance of various functional groups and mild reaction conditions.

Exploration of Thienyl-Based Reactive Intermediates

The thiophene moiety of this compound can be used to generate specific reactive intermediates for further synthetic elaboration. The acidity of the C-H bond at the C5 position of the thiophene ring is notably higher than that of other positions, allowing for selective deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium).

This selective metalation generates a potent nucleophilic intermediate, 5-lithio-2-(4-chlorosulfonylphenyl)thiophene. This organometallic species can react with a wide array of electrophiles to introduce new functional groups at the C5 position.

Examples of Reactions with Thienyllithium Intermediate:

Alkylation: Reaction with alkyl halides (R-X) to form 5-alkyl derivatives.

Carboxylation: Quenching with carbon dioxide (CO₂) followed by acidic workup to yield the corresponding carboxylic acid.

Borylation: Reaction with borate (B1201080) esters, such as trimethyl borate, to produce boronic acids or boronate esters, which are valuable substrates for Suzuki cross-coupling reactions. researchgate.net

Silylation: Trapping with silyl (B83357) chlorides (e.g., trimethylsilyl (B98337) chloride) to introduce a silyl group.

This strategy provides a powerful method for the regioselective functionalization of the thiophene ring, leaving the benzenesulfonyl chloride group intact for subsequent transformations.

Cross-Coupling Reactions and Carbon-Sulfur Bond Activation

Arenesulfonyl chlorides have emerged as versatile coupling partners in transition-metal-catalyzed reactions, acting as sources of aryl groups through processes that involve carbon-sulfur (C–S) bond activation. rsc.orgrsc.org

Palladium-Catalyzed Arylation and Related Coupling Processes

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and this compound can serve as an effective arylating agent in these transformations. lmaleidykla.lt A prominent example is the palladium-catalyzed desulfinative C-H arylation, where the sulfonyl chloride group is removed as sulfur dioxide. rsc.org In this process, a C-H bond of another aromatic or heteroaromatic compound is directly coupled with the aryl group from the sulfonyl chloride.

This reaction typically proceeds via a catalytic cycle involving the oxidative addition of the arenesulfonyl chloride to a low-valent palladium complex, followed by desulfination (loss of SO₂), and subsequent steps leading to the formation of a new biaryl C-C bond. researchgate.net These methods are advantageous as sulfonyl chlorides are often readily available and stable reagents. researchgate.net

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Outcome |

| Desulfinative C-H Arylation | Pd(OAc)₂ / Phosphine Ligand | Li₂CO₃, K₂CO₃ | Toluene, Dioxane | Direct arylation of heteroarenes (e.g., thiophenes, furans, benzoxazoles) rsc.orgresearchgate.net |

| Suzuki-type Coupling | Pd(dba)₂ / SPhos | CsF | Dioxane | Coupling with boronic acids |

| Heck-type Reaction | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | Coupling with alkenes |

These reactions enable the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and materials science. nih.gov The use of this compound as the arylating agent allows for the introduction of the 4-(2-thienyl)phenyl moiety into various molecular scaffolds.

Non-Precious-Metal Catalysis for C–S Bond Activation

While palladium has been the dominant catalyst in cross-coupling, there is a growing interest in developing more sustainable and economical methods using earth-abundant, non-precious metals such as nickel, copper, and iron. beilstein-journals.org These metals have shown promise in catalyzing reactions involving C–S bond activation.

For instance, nickel complexes can catalyze the desulfonative cross-coupling of arenesulfonyl chlorides with organometallic reagents (e.g., Grignard reagents) or in reductive coupling processes. Iron and cobalt have also been explored for related transformations, including Sonogashira-type couplings where arenesulfonyl chlorides can be used in place of aryl halides. beilstein-journals.org These methods represent an important frontier in catalysis, aiming to reduce reliance on expensive precious metals while maintaining high efficiency and selectivity in the construction of C-C bonds. rsc.org

Hydrolysis and Decomposition Pathways of Arenesulfonyl Chlorides

Arenesulfonyl chlorides are reactive compounds that are susceptible to hydrolysis and decomposition under certain conditions.

Hydrolysis: The sulfonyl chloride group reacts with water in a hydrolysis reaction to produce the corresponding sulfonic acid and hydrochloric acid.

Reaction: ArSO₂Cl + H₂O → ArSO₂OH + HCl

Studies on the hydrolysis of various benzenesulfonyl chlorides have shown that the reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. rsc.org In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring can influence the rate of hydrolysis. nih.gov For this compound, the electron-donating character of the thienyl group may slightly modulate the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride. The reaction can be catalyzed by bases like pyridine, which act as nucleophilic catalysts by forming a more reactive sulfonylpyridinium intermediate. rsc.org In aqueous solvent mixtures, the hydrolysis process can be complex, sometimes involving catalysis by the organic co-solvent. researchgate.net

Decomposition: Thermally, arenesulfonyl chlorides are relatively stable but can decompose at elevated temperatures. The specific decomposition pathway can be influenced by the solvent and the presence of catalysts or initiators. orgsyn.org In some cases, decomposition can proceed through radical pathways, as discussed previously, leading to the loss of SO₂ and the formation of aryl chlorides or other products derived from the resulting aryl radical. lookchem.com It is crucial to control the temperature during reactions and distillation to prevent unwanted decomposition and hydrolysis, which can lower the yield of the desired product. orgsyn.org

Mechanistic Studies of Hydrolysis (e.g., SAN mechanism)

The hydrolysis of arenesulfonyl chlorides in water and binary aqueous solvents is a complex process that can proceed through different mechanistic pathways. While a concerted SN2 mechanism is broadly accepted for many sulfonyl chlorides, studies on related compounds suggest that an associative (SAN) mechanism, involving a stepwise process, can also be operative, particularly for substrates with certain substituents. researchgate.netmdpi.com

Research indicates that arenesulfonyl chlorides can undergo hydrolysis via two distinct pathways within the SAN mechanism. researchgate.net One pathway involves a cyclic intermediate that incorporates a pentacoordinate sulfur atom, formed with the assistance of water molecules. The second pathway proceeds through an anionic intermediate, specifically HO-SO2(Cl)Ar(H2O)n. researchgate.net The contribution of this second pathway, involving the anionic intermediate, is influenced by the electronic nature of the substituents on the aromatic ring. Its significance increases as the electron-withdrawing strength (σp constant) of the substituent grows. researchgate.net For instance, this pathway is reported to be most prominent for the hydrolysis of 4-nitrobenzenesulfonyl chloride, a compound with a strong electron-withdrawing group. researchgate.net

The more commonly proposed mechanism for the solvolysis of the majority of arenesulfonyl chlorides is a bimolecular nucleophilic substitution (SN2) process. mdpi.comrsc.org In this concerted mechanism, the nucleophile (a water molecule in hydrolysis) attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the breaking of the sulfur-chlorine bond. koreascience.kr The reaction kinetics for many substituted benzenesulfonyl chlorides are consistent with this SN2 pathway. rsc.org For many arenesulfonyl chlorides, the transition state is characterized by comparable degrees of bond-making and bond-breaking. rsc.org

Kinetic solvent isotope effect (KSIE) studies further support a bimolecular mechanism. For example, the KSIE (kH2O/kD2O) for benzenesulfonyl chloride is approximately 1.56, which is indicative of significant bond-breaking in the transition state and is consistent with an SN2 pathway. nih.gov

Factors Influencing Hydrolytic Stability in Aqueous and Organic Media

The stability of this compound toward hydrolysis is governed by several interconnected factors, including the properties of the solvent and the inherent structural characteristics of the molecule.

Solvent Properties: The rates of solvolysis for arenesulfonyl chlorides are highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov The extended Grunwald-Winstein equation is often used to correlate these solvolysis rates:

log(k/ko) = lNT + mYCl

where k and ko are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The parameters l and m represent the sensitivity of the substrate to solvent nucleophilicity (NT) and solvent ionizing power (YCl), respectively. For the closely related compound 2-thiophenesulfonyl chloride, the correlation of solvolysis rates across 34 different solvents at 25.0 °C yields l and m values that are consistent with an SN2 mechanism. nih.gov Generally, an increase in water content in aqueous-organic mixtures leads to an increased rate of hydrolysis due to both higher solvent nucleophilicity and ionizing power. koreascience.kr

The table below shows the first-order rate coefficients (k) for the solvolysis of the related compound 2-thiophenesulfonyl chloride in various aqueous-organic mixtures, illustrating the impact of solvent composition on reactivity. nih.gov

| Solvent Mixture (% v/v or w/w) | k × 105 (s-1) at 25.0 °C | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

|---|---|---|---|

| 100% Ethanol | 1.61 | 0.37 | -2.52 |

| 90% Ethanol | 10.1 | 0.16 | -0.93 |

| 80% Ethanol | 27.4 | 0.00 | 0.00 |

| 100% Methanol | 11.2 | 0.17 | -1.19 |

| 90% Methanol | 49.6 | 0.01 | -0.21 |

| 80% Methanol | 128 | -0.07 | 0.68 |

| 90% Acetone | 0.773 | -0.35 | -1.89 |

| 80% Acetone | 5.89 | -0.37 | -0.69 |

| 97% TFE | 11.7 | -3.30 | 2.84 |

Aqueous Solubility: A significant factor contributing to the apparent stability of many arenesulfonyl chlorides in aqueous media is their very low solubility in water. acs.orgresearchgate.net This low solubility protects the bulk material from hydrolysis, as the reaction can only occur at the interface between the organic compound and the aqueous phase. researchgate.net In preparative chemistry, this often allows for the isolation of the sulfonyl chloride by precipitation from an aqueous reaction mixture before significant hydrolysis can occur. acs.org

Derivatization and Scaffold Exploration of 4 2 Thienyl Benzenesulfonyl Chloride

Design and Synthesis of Chemically Diverse Derivatives

4-(2-Thienyl)benzenesulfonyl chloride serves as a versatile electrophilic reagent, primarily due to the reactive sulfonyl chloride moiety. wikipedia.org This functional group readily undergoes nucleophilic substitution with compounds containing active hydrogen atoms, such as those found in amines and alcohols. This reactivity is the foundation for the synthesis of a wide array of derivatives. wikipedia.org

The most common derivatization of this compound involves its reaction with primary and secondary amines to form sulfonamides. This reaction is a robust and high-yield transformation, typically conducted in the presence of a base like pyridine (B92270), which acts as a catalyst and acid scavenger. researchgate.netechemcom.com The versatility of this reaction allows for the introduction of a wide range of substituents by simply varying the amine reactant.

Aromatic Amines: Reaction with substituted anilines yields N-aryl sulfonamide derivatives. The electronic properties of the substituent on the aniline (B41778) can be systematically varied to modulate the properties of the final compound. researchgate.net

Heteroaromatic Amines: A diverse range of heterocyclic amines, such as aminopyridines, aminothiazoles, and aminopyrimidines, can be coupled with this compound to produce sulfonamides bearing biologically relevant heterocyclic scaffolds. echemcom.com

Aliphatic Amines: Both acyclic and cyclic aliphatic amines react efficiently to produce N-alkyl sulfonamides. The reaction with primary amines yields secondary sulfonamides that possess an acidic N-H proton, while secondary amines produce tertiary sulfonamides. doubtnut.com

The general scheme for this synthesis is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. researchgate.net

| Amine Reactant Class | Example Reactant | Resulting Derivative Structure | Derivative Class |

|---|---|---|---|

| Aromatic | Aniline | benzenesulfonamide+Structure) | N-Aryl Sulfonamide |

| Heteroaromatic | 2-Aminothiazole | -4-(2-thienyl)benzenesulfonamide+Structure) | N-Heteroaryl Sulfonamide |

| Aliphatic (Cyclic) | Piperidine | phenyl)sulfonyl)piperidine+Structure) | N-Alkyl Sulfonamide (Tertiary) |

| Aliphatic (Acyclic) | n-Butylamine | benzenesulfonamide+Structure) | N-Alkyl Sulfonamide (Secondary) |

Modern medicinal chemistry often focuses on creating hybrid molecules that combine multiple pharmacophores to interact with multiple biological targets or to enhance potency and selectivity. The 4-(2-thienyl)benzenesulfonamide (B15307658) scaffold is an excellent platform for constructing such hybrids. One notable example is the creation of thiophene-triazole-sulfonamide conjugates. researchgate.net

The synthesis of these complex scaffolds often employs "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical strategy involves:

Synthesizing a 4-(2-thienyl)benzenesulfonamide derivative that has either an azide (B81097) or a terminal alkyne functionality. This is achieved by using an amine reactant that already contains the required group.

Separately synthesizing a triazole precursor molecule that contains the complementary functionality (an alkyne if the sulfonamide has an azide, and vice versa).

Reacting the two fragments under CuAAC conditions to regioselectively form the 1,2,3-triazole ring, which acts as a stable linker connecting the thiophene-sulfonamide core to another molecular fragment. nih.gov

This modular approach allows for the combination of the well-established zinc-binding properties of the sulfonamide group with the unique chemical and biological characteristics of the triazole ring and its appended substituents. researchgate.net

Utilization as a Core Building Block for Molecular Libraries

The reliable reactivity and structural features of this compound make it an ideal core building block, or scaffold, for the generation of molecular libraries aimed at drug discovery and chemical biology. researchgate.net

Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating large numbers of compounds for high-throughput screening. This compound is well-suited for these approaches. nih.gov In a typical workflow, the core scaffold is dispensed into an array of reaction vessels (such as a 96-well plate). A diverse collection of building blocks—in this case, a library of primary and secondary amines—is then added, with a different amine in each well. nih.gov

The reaction proceeds under standardized conditions, and after a straightforward workup and purification process, a library of hundreds or thousands of unique 4-(2-thienyl)benzenesulfonamide derivatives can be generated efficiently. This method allows for a systematic exploration of the chemical space around the core scaffold, facilitating the discovery of molecules with desired biological activities. researchgate.netnih.gov

Once a molecular library is synthesized, it can be screened against biological targets to identify "hit" compounds. Subsequent analysis of the active and inactive compounds allows for the elucidation of Structure-Activity Relationships (SAR), which are critical for optimizing lead compounds. pharmacy180.comyoutube.com For derivatives of this compound, SAR studies focus on how different substituents on the sulfonamide nitrogen (the R group) influence biological activity.

General SAR principles for sulfonamides often apply:

The Core Scaffold: The 4-(2-thienyl)benzenesulfonamide skeleton is the minimum structural requirement for the activity being studied. pharmacy180.com

N1-Substituents: The nature of the group attached to the sulfonamide nitrogen is a primary determinant of potency and selectivity. youtube.com Introducing heterocyclic rings at this position often leads to highly potent derivatives. pharmacy180.com The thiophene (B33073) moiety itself is known to play a significant role in the inhibition of certain enzymes. nih.gov

Electronic Effects: Attaching electron-rich substituents to the N1 position can increase bacteriostatic activity. pharmacy180.comyoutube.com

Hybrid Scaffolds: In hybrid molecules, like thiophene-triazole-sulfonamide conjugates, the triazole ring and its substituents provide additional points of interaction with the biological target, offering another avenue for activity modulation. researchgate.net

| Structural Feature / Modification | General Observation on Biological Activity | Reference Principle |

|---|---|---|

| 4-(2-thienyl)benzenesulfonamide core | Essential for activity; provides the foundational structure. | The sulfanilamide (B372717) skeleton is the minimum requirement for antibacterial activity. pharmacy180.com |

| Heterocyclic substituent on sulfonamide nitrogen (N1) | Often leads to highly potent derivatives compared to simple alkyl or aryl groups. pharmacy180.com | Thiophene-based sulfonamides show potent inhibition of carbonic anhydrase isoenzymes. nih.gov |

| Introduction of electron-rich groups at N1 | Tends to increase bacteriostatic activity. youtube.com | The nature of the substituent at the amino group influences activity. pharmacy180.com |

| Replacement of the benzene (B151609) ring | Generally decreases or abolishes activity. pharmacy180.com | The benzene ring is a critical component of the pharmacophore. pharmacy180.comyoutube.com |

| Combination with a 1,2,3-triazole moiety | Can enhance selectivity and potency against specific targets like carbonic anhydrases. researchgate.net | Integration of sulfonamide and triazole moieties shows remarkable promise in selective inhibition. researchgate.net |

Spectroscopic and Crystallographic Characterization of 4 2 Thienyl Benzenesulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of nuclear magnetic resonance, infrared and UV-visible spectroscopy, and high-resolution mass spectrometry provides a comprehensive characterization of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 4-(2-thienyl)benzenesulfonyl chloride by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the thiophene (B33073) ring typically exhibit distinct chemical shifts and coupling constants. Specifically, the proton at position 5 of the thiophene ring would likely appear as a doublet of doublets due to coupling with the protons at positions 3 and 4.

The ¹³C NMR spectrum would corroborate this structure, showing distinct signals for each carbon atom. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded. The signals for the thiophene and benzene rings would appear in the characteristic aromatic region (δ 120-150 ppm) rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Benzene (ortho to SO₂Cl) | 7.9 - 8.1 | Doublet |

| ¹H | Benzene (meta to SO₂Cl) | 7.7 - 7.9 | Doublet |

| ¹H | Thiophene (H5) | 7.6 - 7.8 | Doublet of Doublets |

| ¹H | Thiophene (H3) | 7.4 - 7.6 | Doublet of Doublets |

| ¹H | Thiophene (H4) | 7.1 - 7.3 | Doublet of Doublets |

| ¹³C | Benzene (C-SO₂Cl) | 142 - 145 | Singlet |

| ¹³C | Benzene (C-Thiophene) | 148 - 151 | Singlet |

| ¹³C | Benzene (CH) | 126 - 130 | Doublet |

| ¹³C | Thiophene (C2) | 135 - 138 | Singlet |

| ¹³C | Thiophene (CH) | 125 - 129 | Doublet |

Note: Predicted values are based on data from analogous structures such as p-toluenesulfonyl chloride and substituted thiophenes. Actual experimental values may vary.

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by strong absorptions from the sulfonyl chloride group.

Key vibrational modes include:

S=O Stretching: The sulfonyl group (SO₂) gives rise to two very strong and distinct stretching bands. The asymmetric stretch typically appears at a higher wavenumber (1370-1390 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (1170-1190 cm⁻¹) nist.govresearchgate.net.

Aromatic C=C Stretching: The benzene and thiophene rings exhibit several characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region iosrjournals.orgresearchgate.net.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both aromatic rings are observed just above 3000 cm⁻¹ (typically 3050-3120 cm⁻¹) nii.ac.jp.

S-Cl Stretching: The stretch for the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.

C-S Stretching: The thiophene ring also displays C-S stretching vibrations, typically found between 630 and 860 cm⁻¹ iosrjournals.org.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3050 - 3120 | C-H Stretch | Aromatic (Benzene & Thiophene) | Medium-Weak |

| 1400 - 1600 | C=C Stretch | Aromatic (Benzene & Thiophene) | Medium-Strong |

| 1370 - 1390 | Asymmetric S=O Stretch | Sulfonyl Chloride | Strong |

| 1170 - 1190 | Symmetric S=O Stretch | Sulfonyl Chloride | Strong |

| 800 - 840 | C-H Out-of-plane Bend | p-disubstituted Benzene | Strong |

| 630 - 860 | C-S Stretch | Thiophene | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which confirms the elemental composition of this compound (C₁₀H₇ClO₂S₂). The experimentally determined monoisotopic mass should align closely with the calculated value of 257.9422 Da fishersci.ca.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Key fragmentation pathways for aryl sulfonyl chlorides typically involve:

Loss of Chlorine: Cleavage of the S-Cl bond to form a sulfonyl radical cation [M-Cl]⁺.

Loss of Sulfur Dioxide: A common rearrangement pathway for aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule nist.gov. This can occur from the molecular ion or subsequent fragments.

Cleavage of the Aryl-Sulfur Bond: Fission of the bond between the benzene ring and the sulfur atom can lead to the formation of a 4-(2-thienyl)phenyl cation.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment Formula | Description | Calculated m/z |

| [C₁₀H₇ClO₂S₂]⁺ | Molecular Ion [M]⁺ | 257.9422 |

| [C₁₀H₇O₂S₂]⁺ | Loss of Cl | 222.9836 |

| [C₁₀H₇ClS]⁺ | Loss of SO₂ | 193.9855 |

| [C₁₀H₇S]⁺ | 4-(2-Thienyl)phenyl Cation | 160.0347 |

| [C₆H₄SO₂Cl]⁺ | Benzenesulfonyl chloride Cation | 174.9542 |

| [C₄H₃S]⁺ | Thienyl Cation | 83.0006 |

UV-Visible spectroscopy provides insight into the electronic structure of this compound. The molecule contains two conjugated aromatic systems, the benzene ring and the thiophene ring, which act as chromophores. The direct linkage between these rings creates an extended π-conjugated system.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions youtube.combbec.ac.in. The conjugation between the phenyl and thienyl rings typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unsubstituted chromophores (benzene and thiophene) nih.gov. The sulfonyl chloride group, being an electron-withdrawing group, can further influence the energy of these electronic transitions. Less intense n → π* transitions, involving the non-bonding electrons on the oxygen and sulfur atoms, may also be observed, often as shoulders on the main absorption bands uzh.ch.

Table 4: Expected Electronic Transitions for this compound

| Expected λₘₐₓ (nm) | Type of Transition | Associated Chromophore |

| ~280-320 | π → π | Extended conjugation (Thienyl-Phenyl) |

| ~230-260 | π → π | Benzene Ring |

| ~220-240 | π → π* | Thiophene Ring |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous data on bond lengths, bond angles, and molecular conformation.

While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related aryl sulfonamide and benzothiophene (B83047) structures allows for a reliable prediction of its key conformational features nsf.govnih.gov.

The geometry around the sulfur atom is expected to be a distorted tetrahedron. The O-S-O bond angle is typically larger than the ideal tetrahedral angle of 109.5°, while the N-S-C or Cl-S-C angles are often smaller nsf.gov.

A significant stereochemical feature is the dihedral angle between the planes of the thiophene and benzene rings. Due to some steric hindrance and the nature of the single bond connecting the rings, they are unlikely to be perfectly coplanar. A twisted conformation is expected, which would influence the degree of π-conjugation between the two rings. The sulfonyl chloride group itself can also adopt various orientations relative to the benzene ring through rotation around the C-S bond.

Table 5: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-C (Aryl) Bond Length | 1.75 - 1.78 Å |

| S-Cl Bond Length | 2.05 - 2.10 Å |

| O-S-O Bond Angle | 118 - 122° |

| Cl-S-C Bond Angle | 104 - 108° |

| Thiophene-Benzene Dihedral Angle | 20 - 40° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the three-dimensional architecture of a crystal is governed by a network of intermolecular interactions. For sulfonyl chloride derivatives, these interactions are critical in determining the crystal packing. Studies on analogous aromatic sulfonyl chlorides reveal that Cl⋯O interactions can play a significant role in the crystal packing. These, along with other weak non-covalent forces such as C–H⋯O, C–H⋯π, and π–π stacking interactions, would likely dictate the supramolecular assembly of this compound. The presence of the sulfur atom in the thienyl ring and the electronegative oxygen and chlorine atoms in the sulfonyl chloride group creates a complex electrostatic potential surface, predisposing the molecule to form specific and directional interactions that guide the formation of distinct packing motifs.

Hirshfeld Surface Analysis for Quantifying Specific Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For a molecule like this compound, this analysis would provide a detailed breakdown of all intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface offer quantitative insights by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This allows for the deconvolution of the surface into contributions from different interaction types. For related thiophene derivatives, Hirshfeld analyses have quantified the percentage contributions of various contacts. Typically, H⋯H contacts are the most abundant, often accounting for a significant portion of the crystal packing. Other key interactions that would be quantified for this compound include C⋯H/H⋯C, O⋯H/H⋯O, and S⋯H/H⋯S contacts. The relative contributions of these contacts provide a quantitative fingerprint of the crystal's packing environment.

A hypothetical breakdown of intermolecular contacts for this compound, based on similar structures, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40 - 50% |

| C···H/H···C | 20 - 25% |

| O···H/H···O | 10 - 15% |

| S···H/H···S | 5 - 10% |

| Cl···H/H···Cl | 3 - 7% |

| Cl···O/O···Cl | 1 - 5% |

| Other | < 5% |

Correlation of Experimental Data with Theoretical Predictions

A crucial aspect of modern crystallographic studies is the synergy between experimental data, obtained from techniques like X-ray diffraction, and theoretical predictions from computational chemistry. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to optimize the molecular geometry of this compound in the gas phase.

The results from these calculations, such as bond lengths, bond angles, and dihedral angles, can then be compared with the experimental values obtained from the crystal structure. This comparison helps in understanding the effects of the crystalline environment and intermolecular forces on the molecular conformation. Furthermore, theoretical methods are instrumental in calculating properties that are not directly accessible from the experiment, such as the electrostatic potential (ESP) mapped onto the molecular surface. The ESP is invaluable for rationalizing the observed intermolecular interactions, as it highlights the electron-rich and electron-poor regions of the molecule that are likely to engage in electrostatic interactions. Such computational studies supplement the experimental work to provide a comprehensive understanding of the compound's solid-state structure and stability.

Computational and Theoretical Chemistry Studies on 4 2 Thienyl Benzenesulfonyl Chloride

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are instrumental in drug discovery for predicting how a small molecule (ligand) might bind to a protein target.

Analysis of Binding Interactions with Biological Macromolecules (for derived compounds)

Computational methods are pivotal in understanding how derivatives of 4-(2-Thienyl)benzenesulfonyl chloride, particularly sulfonamides, interact with biological targets such as proteins. These in silico approaches provide insights into the molecular mechanisms of action and can guide the design of more potent and selective therapeutic agents. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes and affinities of these compounds.

Molecular docking studies, for instance, can predict the most probable binding conformation of a ligand within a protein's active site. Such studies have been performed on derivatives of benzenesulfonamides, showing excellent binding interactions with receptors. researchgate.net For example, in the study of thiazolyl benzenesulfonamides, molecular docking revealed significant binding affinity against enzymes like falcipain-2 and falcipain-3, which are crucial for the malaria parasite P. falciparum. researchgate.net These computational predictions are often the first step in identifying promising drug candidates.

Computational solvent mapping is another powerful technique used to identify favorable binding sites on a protein's surface. nih.gov This method uses small molecular probes to globally sample the protein surface, identifying "consensus" sites where multiple probes cluster. nih.gov These sites are often "druggable" and can bind larger, drug-like molecules with high affinity. nih.gov Such an approach could be applied to target proteins for derivatives of this compound to identify novel binding pockets.

Furthermore, computational models can predict the binding affinity of protein-protein interactions and how mutations might affect them. nih.govtum.de By decomposing the binding affinity into contributions from interfacial and non-interfacial residues, these models can achieve a strong correlation between calculated and experimental binding affinities. nih.gov This knowledge is critical for designing derivative compounds that can modulate protein-protein interactions, a key strategy in modern drug discovery. beilstein-journals.org

Table 1: Example of Computationally Predicted Binding Interactions for a Sulfonamide Derivative This table is illustrative, based on findings for similar compound classes, to demonstrate the type of data generated in computational studies.

| Target Enzyme | Derivative Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Falcipain-2 researchgate.net | Thiazolyl benzenesulfonamide | -12.5 | Cys, His, Asn | Hydrogen bonding, Hydrophobic |

| Falcipain-3 researchgate.net | Thiazolyl benzenesulfonamide | -11.8 | Asp, Trp, Gly | Hydrogen bonding, Pi-stacking |

| 14-3-3ζ Protein beilstein-journals.org | Guanidiniocarbonyl-pyrrole ligand | Not specified | Lys, Arg, Glu | Electrostatic, Hydrogen bonding |

Mechanistic Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate the reaction mechanisms of sulfonyl chlorides. Density Functional Theory (DFT) is a commonly used method to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The solvolysis and nucleophilic substitution reactions of arenesulfonyl chlorides have been a subject of mechanistic debate, with evidence pointing towards both SN2-type and SN1-type pathways depending on the substrate and reaction conditions. beilstein-journals.orgkoreascience.kr

For nucleophilic substitution at the sulfur atom, the reaction can proceed through a concerted SN2-type mechanism involving a single trigonal bipyramidal transition state. beilstein-journals.orgmdpi.com DFT calculations on the chloride-chloride exchange reaction in benzenesulfonyl chloride have shown a double-well potential energy surface with a central transition state surrounded by ion-dipole complexes, which is characteristic of an SN2 process. mdpi.com Electron-withdrawing substituents on the aryl ring are found to accelerate this type of reaction, while electron-donating groups slow it down. mdpi.com

In other reactions, such as the formation of aziridines from benzenesulfonyl azides and alkenes, computational studies can distinguish between different possible pathways. nih.govresearchgate.net For example, DFT calculations have shown that the reaction between benzenesulfonyl azide (B81097) and an oxabicyclic alkene proceeds via an initial [3+2] cycloaddition to form a triazoline intermediate, rather than through a pathway involving a nitrene intermediate. nih.govresearchgate.net The calculations provide activation barriers and rate constants for each step, allowing for a quantitative comparison of the competing pathways and prediction of the major product, which was found to be in agreement with experimental observations. nih.govresearchgate.net

Table 2: Calculated Activation Barriers for the Reaction of Benzenesulfonyl Azide with an Oxabicyclic Alkene Data from DFT M06-2X/6-311G(d,p) level calculations. researchgate.net

| Reaction Step | Pathway | Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) |

| Initial Cycloaddition | exo Triazoline Formation | 10.3 | 3.86 x 10⁶ |

| Initial Cycloaddition | endo Triazoline Formation | 15.0 | 5.23 x 10³ |

| Nitrene Formation | Dinitrogen Cleavage | 39.2 | 8.92 x 10⁻¹² |

| Product Formation | From exo Triazoline (RDS) | 29.1 | 1.30 x 10⁻⁵ |

The solvent plays a crucial role in chemical reactions, influencing reaction rates and altering product selectivity by stabilizing or destabilizing reactants, transition states, and products. rsc.org Computational chemistry offers both implicit and explicit solvent models to investigate these effects. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules, allowing for the study of specific solute-solvent interactions like hydrogen bonding. rsc.orgrsc.org

The solvolysis of arenesulfonyl chlorides is a classic example where solvent effects are prominent. beilstein-journals.org Studies using the Grunwald-Winstein equation have been applied to analyze the solvolysis rates in various solvent mixtures, helping to dissect the contributions of solvent nucleophilicity and ionizing power. beilstein-journals.org For benzenesulfonyl chloride and its derivatives, the mechanism is generally considered to be a bimolecular SN2 process, even in highly ionizing solvents. beilstein-journals.org The very negative entropies of activation observed are consistent with a bimolecular mechanism involving an ordered transition state. beilstein-journals.org

Computational investigations using hybrid implicit-explicit solvent models can provide deeper insights. rsc.org For example, while an implicit model might be sufficient for aprotic solvents, explicit solvent molecules are often necessary to accurately model reactions in protic solvents like water or in solvents that are strong hydrogen-bond acceptors like DMSO. rsc.org These specific interactions can significantly alter the energy barriers and reaction pathways. For sulfonyl chloride reactions, computational models can help rationalize how changing the solvent polarity, for instance from aqueous dioxane to pure water, can influence the reaction mechanism. beilstein-journals.org

Predictive Modeling for Chemical Properties and Reactivity

The chemical space of possible molecules is vast, and its exploration for compounds with desired properties is a major challenge in chemistry. aps.orgchemrxiv.org Machine learning (ML) and deep learning models are increasingly being used to navigate this space more efficiently than traditional methods. nih.govnih.gov For a scaffold like this compound, these generative models can be used to design novel analogues with potentially improved properties.

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns and rules of chemical structures from large datasets of existing molecules. researchgate.net Once trained, these models can generate new, valid chemical structures that are similar to the training data but are novel. researchgate.netnih.gov This approach allows for the targeted exploration of the chemical space around a known active compound or scaffold. chemrxiv.org

The process often involves a multi-objective optimization approach, where the generative model is coupled with predictive models for various properties of interest (e.g., binding affinity, solubility, synthetic accessibility). nih.gov The model is then trained using reinforcement learning to generate molecules that are optimized for all desired properties simultaneously. This strategy accelerates the discovery of new lead compounds. nih.govresearchgate.net For analogues of this compound, one could train a model on a library of known enzyme inhibitors containing the sulfonyl chloride or sulfonamide group to generate novel candidates with high predicted activity and favorable drug-like properties. computational-quantum.com

Applications of 4 2 Thienyl Benzenesulfonyl Chloride in Advanced Organic Synthesis Research

Development of Novel Reagents and Catalytic Systems

While 4-(2-Thienyl)benzenesulfonyl chloride is primarily used as a synthetic building block, its derivatives have the potential to be developed into novel reagents or ligands for catalytic systems. The thiophene (B33073) and benzene (B151609) rings can be further functionalized, and the sulfonamide linkage provides a stable connection point for creating more elaborate molecular architectures.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org These reactions are of significant interest in drug discovery and combinatorial chemistry due to their ability to rapidly generate libraries of complex molecules. beilstein-journals.org

While specific documented examples of this compound being directly used as a reactant in a multicomponent reaction are not prevalent in the literature, its derivatives, particularly the corresponding sulfonamide, can participate in such reactions. For instance, a primary sulfonamide derived from this compound could potentially act as the amine component in well-known MCRs like the Ugi or Passerini reactions. beilstein-journals.orgmdpi.com This would allow for the direct incorporation of the 4-(2-thienyl)benzenesulfonamide (B15307658) scaffold into diverse, peptide-like structures, offering a streamlined approach to novel compound libraries.

Synthesis of Complex Organic Molecules

The inherent reactivity of the sulfonyl chloride group makes this compound a versatile tool for the construction of complex organic molecules. Its ability to connect different molecular fragments via a robust sulfonamide or sulfonate linker is a key feature in multistep synthetic sequences.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry. impactfactor.org this compound serves as a precursor for the synthesis of various heterocyclic systems. By reacting it with bifunctional nucleophiles, it is possible to construct rings that incorporate the sulfonamide group.

For example, reaction with a compound containing both an amine and a hydroxyl group can lead to the formation of cyclic sulfonamides (sultams). Furthermore, the thiophene ring itself can be a handle for further chemical transformations, enabling the construction of fused ring systems. The synthesis of thienyl-substituted pyrazoline benzenesulfonamides exemplifies the use of sulfonamide precursors in building complex heterocyclic structures. tandfonline.com

The development of methodologies to build large, complex structures such as polycyclic and supramolecular assemblies is a significant area of modern organic chemistry. The rigid nature of the aryl-thiophene backbone of this compound, combined with the directional nature of the bonds formed from the sulfonyl chloride group, can be exploited in the design of such structures.

While direct applications in this specific area are not widely reported, the principle of using bifunctional or polyfunctional derivatives of this compound to create extended networks or macrocycles is plausible. For instance, synthesizing a molecule with two this compound units could allow for the "stitching" together of multiple components to form large ring structures or polymeric materials.

Chemical Biology and Medicinal Chemistry Research Applications

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial, diuretic, and anticancer agents. mdpi.comnih.gov Consequently, this compound is a highly valuable starting material for the synthesis of new sulfonamide derivatives with potential therapeutic applications. The presence of the thiophene ring is also of interest, as this heterocycle is found in many biologically active molecules and can influence properties such as metabolic stability and target binding. nih.gov

A significant area of research for sulfonamides derived from this compound is their potential as enzyme inhibitors. Two key enzyme families that are often targeted by sulfonamides are aromatase and carbonic anhydrase.

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net Aromatic and heterocyclic sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. tandfonline.com

Derivatives of this compound are of particular interest as CA inhibitors. Studies on related benzenesulfonamides have demonstrated that substitutions on the benzene ring can lead to potent and isoform-selective inhibitors. nih.govnih.gov For example, research on 4-(2-substituted hydrazinyl)benzenesulfonamides, which included a 2-acetylthiophene (B1664040) moiety, showed potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov This suggests that the 4-(2-thienyl)benzenesulfonamide scaffold is a promising starting point for the development of novel CA inhibitors.

Table 1: Inhibitory Activity of Selected Thiophene-Containing Sulfonamides against Carbonic Anhydrase Isoforms This table presents hypothetical data based on published findings for structurally related compounds to illustrate the potential activity of derivatives.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Thienyl-benzenesulfonamide Derivative A | hCA I | 232.16 |

| Thienyl-benzenesulfonamide Derivative A | hCA II | 342.07 |

| Thienyl-benzenesulfonamide Derivative B | hCA I | 637.70 |

| Thienyl-benzenesulfonamide Derivative B | hCA II | 455.80 |

| Acetazolamide (Standard) | hCA I | 250 |

| Acetazolamide (Standard) | hCA II | 12 |

Data adapted from studies on thienyl-substituted pyrazoline benzenesulfonamides. tandfonline.com

Exploration of Thiophene-Based Scaffolds for Modulating Biological Pathways

The thiophene-benzenesulfonamide framework is a recognized "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds. encyclopedia.pub The reagent this compound serves as a key starting material for accessing libraries of these derivatives. The primary route for synthesis involves the reaction of the sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide linkage, a reaction central to the classical Hinsberg test for distinguishing amines. libretexts.orgwikipedia.orgbyjus.com

This straightforward reaction allows for the systematic introduction of diverse chemical functionalities (represented by 'R' in the scheme below) into the final molecule, enabling the fine-tuning of its biological activity.

General Synthesis of 4-(2-Thienyl)benzenesulfonamide Derivatives

A primary or secondary amine is reacted with this compound in the presence of a base like pyridine (B92270) to yield the corresponding sulfonamide.

Image of a chemical reaction: this compound reacting with a generic amine R2NH in the presence of pyridine to form a 4-(2-thienyl)-N,N-dialkylbenzenesulfonamide plus pyridinium (B92312) hydrochloride.